molecular formula C21H26N4 B2883545 5-(Tert-butyl)-3-phenyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine CAS No. 896826-60-1

5-(Tert-butyl)-3-phenyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2883545
CAS No.: 896826-60-1
M. Wt: 334.467
InChI Key: UIRQCHLWHRLOAI-UHFFFAOYSA-N
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Description

5-(Tert-butyl)-3-phenyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It belongs to the pyrazolo[1,5-a]pyrimidine class of heterocyclic compounds, which are recognized as privileged scaffolds in the development of biologically active molecules . This core structure is a versatile pharmacophore, known for its ability to interact with various enzymatic targets. Pyrazolo[1,5-a]pyrimidine derivatives have been extensively investigated for their potential as kinase inhibitors . Specifically, structural analogs of this compound class have been designed as potent and selective inhibitors of phosphoinositide 3-kinase δ (PI3Kδ), an essential signaling biomolecule implicated in the regulation of immune cell differentiation, proliferation, and migration . The overactivity of PI3Kδ is a key driver in inflammatory and autoimmune diseases, such as asthma and chronic obstructive pulmonary disease (COPD) . The 7-(piperidin-1-yl) substitution on the pyrazolo[1,5-a]pyrimidine core is a critical feature that can be optimized to enhance potency and selectivity towards specific kinase isoforms, making it a valuable template for SAR (Structure-Activity Relationship) studies . Beyond kinase inhibition, related pyrazolo[1,5-a]pyrimidine derivatives have also demonstrated a broad spectrum of other biological activities, underscoring the versatility of this chemical framework. Research has shown that some derivatives exhibit notable in vitro antimicrobial and cytotoxic activities, making them candidates for the development of new anti-infective and anticancer agents . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

5-tert-butyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4/c1-21(2,3)18-14-19(24-12-8-5-9-13-24)25-20(23-18)17(15-22-25)16-10-6-4-7-11-16/h4,6-7,10-11,14-15H,5,8-9,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIRQCHLWHRLOAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC2=C(C=NN2C(=C1)N3CCCCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-Phenyl-5-aminopyrazole

The phenyl group at position 3 is incorporated during the preparation of the aminopyrazole precursor. Ethyl benzoylacetate reacts with hydrazine hydrate in ethanol under reflux to yield 5-amino-3-phenylpyrazole. This reaction proceeds via cyclization of the β-ketoester with hydrazine, forming the pyrazole ring with regioselective phenyl substitution at position 3.

Reaction Conditions :

  • Ethyl benzoylacetate (1.0 equiv), hydrazine hydrate (1.2 equiv)
  • Ethanol, reflux, 12 hours
  • Yield: 85–90%

Cyclocondensation with tert-Butyl-Substituted Diketone

Cyclocondensation of 5-amino-3-phenylpyrazole with 5,5-dimethylhexane-2,4-dione (a tert-butyl-substituted diketone) forms the pyrazolo[1,5-a]pyrimidine core. The reaction is catalyzed by H₂SO₄ in acetic acid, facilitating the formation of the pyrimidine ring via tandem Michael addition and cyclodehydration.

Reaction Conditions :

  • 5-Amino-3-phenylpyrazole (1.0 equiv), 5,5-dimethylhexane-2,4-dione (1.1 equiv)
  • H₂SO₄ (0.1 equiv), acetic acid, 80°C, 6 hours
  • Yield: 78–82%

The tert-butyl group is incorporated at position 5 due to the electronic and steric directing effects of the diketone. Nuclear magnetic resonance (NMR) analysis confirms the structure, with characteristic tert-butyl proton signals at δ 1.35 ppm (s, 9H).

Chlorination at Position 7

Chlorination of the dihydroxy intermediate (5-(tert-butyl)-3-phenylpyrazolo[1,5-a]pyrimidine-5,7-diol) with phosphorus oxychloride (POCl₃) introduces a chlorine atom at position 7. The reaction proceeds selectively due to the higher reactivity of the hydroxyl group at position 7 compared to position 5.

Reaction Conditions :

  • Dihydroxy intermediate (1.0 equiv), POCl₃ (5.0 equiv)
  • Neat conditions, 110°C, 4 hours
  • Yield: 65–70%

Nucleophilic Substitution with Piperidine

The 7-chloro intermediate undergoes nucleophilic substitution with piperidine in the presence of a base. Diisopropylethylamine (DIPEA) in acetonitrile at 60°C provides optimal conditions, achieving full conversion within 1 hour.

Reaction Conditions :

  • 7-Chloro intermediate (1.0 equiv), piperidine (1.5 equiv), DIPEA (2.0 equiv)
  • Acetonitrile, 60°C, 1 hour
  • Yield: 88–92%

Optimization of Reaction Conditions

Solvent and Base Selection for Amination

Comparative studies reveal that polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) enhance reaction rates but may lead to side reactions. Acetonitrile balances reactivity and selectivity, while DIPEA minimizes racemization and byproduct formation.

Table 1. Solvent Screening for Piperidine Substitution

Solvent Temperature (°C) Time (h) Yield (%)
DMSO 180 2 98
Acetonitrile 60 1 92
Butanol 100 15 80

Chlorination Efficiency

Excess POCl₃ (5.0 equiv) ensures complete conversion, as lower equivalents result in residual hydroxyl groups. Neat conditions avoid solvent interference, though dichloromethane can be used for temperature-sensitive substrates.

Analytical Characterization

The final product is characterized by:

  • ¹H NMR : δ 8.72 (d, J = 8.0 Hz, 1H, H-6), 7.55–7.42 (m, 5H, Ph), 3.85–3.70 (m, 4H, piperidine), 1.75–1.60 (m, 6H, piperidine), 1.35 (s, 9H, tert-butyl).
  • MS (ESI) : m/z 379.2 [M+H]⁺.
  • HPLC Purity : >99% (C18 column, 0.1% trifluoroacetic acid/acetonitrile).

Chemical Reactions Analysis

Types of Reactions

5-(Tert-butyl)-3-phenyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles, often under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

5-(Tert-butyl)-3-phenyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key structural analogs differ in substituents at positions 3, 5, and 7, influencing molecular weight, lipophilicity, and solubility.

Compound Structure Position 3 Position 5 Position 7 Molecular Weight (g/mol) Key Properties References
Target Compound Phenyl Tert-butyl Piperidin-1-yl ~388.5 (calculated) High lipophilicity, basic nitrogen
5-(4-Fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine Methyl 4-Fluorophenyl Trifluoromethyl 295.23 Enhanced metabolic stability, electron-withdrawing groups
5-(4-Bromophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine Methyl 4-Bromophenyl Trifluoromethyl 356.14 Increased halogen-mediated binding
tert-butyl 3-bromo-5-(4'-(hydroxymethyl)biphenyl-4-yl)pyrazolo[1,5-a]pyrimidin-7-yl(pyridin-3-ylmethyl)carbamate Bromo Biphenyl-4-yl Pyridin-3-ylmethyl carbamate 586.14 Polar functional groups, improved solubility
5-tert-butyl-3-(4-chlorophenyl)-N-cyclopentylpyrazolo[1,5-a]pyrimidin-7-amine 4-Chlorophenyl Tert-butyl Cyclopentylamine ~419.9 (calculated) Chlorine enhances hydrophobic interactions

Key Observations :

  • Lipophilicity : The tert-butyl group (target compound) increases hydrophobicity compared to trifluoromethyl or carbamate groups .
  • Solubility : Piperidin-1-yl and pyridin-3-ylmethyl carbamate substituents introduce basic or polar moieties, enhancing aqueous solubility .
  • Electron Effects : Trifluoromethyl and halogenated aryl groups (e.g., 4-bromophenyl) improve metabolic stability and binding affinity via electron-withdrawing effects .

Biological Activity

5-(Tert-butyl)-3-phenyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, characterized by its fused pyrazole and pyrimidine rings. This compound exhibits significant biological activity, making it a valuable target in medicinal chemistry. The unique structural features, including the tert-butyl and piperidinyl groups, contribute to its distinct chemical and biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It acts as an inhibitor by binding to active or allosteric sites, thereby modulating enzyme activity. This inhibition can block substrate access or alter enzyme conformation, leading to various therapeutic effects.

Pharmacological Profile

Research indicates that this compound demonstrates a range of pharmacological activities, including:

  • Antitumor Activity : In vitro studies have shown that it inhibits the proliferation of cancer cell lines by inducing apoptosis.
  • Anti-inflammatory Effects : It exhibits potential in reducing inflammation through the inhibition of pro-inflammatory cytokines.
  • CNS Activity : The piperidinyl moiety suggests possible neuroactive properties, with preliminary studies indicating effects on neurotransmitter systems.

Data Table: Biological Activities

Activity TypeObserved EffectsReference
AntitumorInhibition of cancer cell proliferation
Anti-inflammatoryReduction of cytokine levels
NeuroactiveModulation of neurotransmitter systems

Case Study 1: Antitumor Efficacy

In a study conducted on various cancer cell lines, this compound demonstrated significant cytotoxicity. The compound was shown to induce apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent.

Case Study 2: Anti-inflammatory Mechanism

Another study investigated the anti-inflammatory properties of this compound in a murine model of inflammation. Results indicated that treatment with this compound led to a marked decrease in inflammatory markers such as TNF-alpha and IL-6.

Case Study 3: CNS Activity Assessment

Preliminary assessments of the compound's effects on the central nervous system revealed modulation of serotonin and dopamine levels in rodent models. This suggests potential applications in treating neuropsychiatric disorders.

Q & A

Basic Question: What are the key structural characterization techniques for confirming the identity of 5-(tert-butyl)-3-phenyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine?

Methodological Answer:
Structural confirmation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C for substituent mapping), mass spectrometry (MS) for molecular weight validation, and X-ray crystallography for absolute configuration determination. For example, in related pyrazolo[1,5-a]pyrimidines, X-ray crystallography resolved bond angles and torsional strain in the fused heterocyclic core . NMR is critical for distinguishing substituent environments (e.g., tert-butyl vs. piperidine protons) .

Basic Question: How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

Methodological Answer:
Synthesis optimization involves:

  • Stepwise coupling : Piperidin-1-yl groups are introduced via Buchwald–Hartwig amination or nucleophilic substitution under inert atmospheres .
  • Catalyst selection : Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency for aryl/heteroaryl groups .
  • Flow reactors : Continuous flow systems enhance reproducibility and reduce side reactions in cyclization steps .
  • Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization (ethanol/water) ensures high purity .

Advanced Question: How should researchers resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. antitumor effects)?

Methodological Answer:
Contradictions arise from assay variability or off-target effects. Strategies include:

  • Orthogonal assays : Validate activity across cell lines (e.g., HEK293 for cytotoxicity vs. RAW264.7 for anti-inflammatory screening) .
  • Structural analogs : Compare activity of derivatives (e.g., replacing tert-butyl with cyclopentyl) to identify structure-activity relationships .
  • Target engagement studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity for kinases or receptors .

Advanced Question: What computational approaches are recommended for predicting the compound’s 3D conformation and target interactions?

Methodological Answer:

  • Molecular docking : Use software like AutoDock Vina to model interactions with kinase domains (e.g., Trk receptors) .
  • Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., GROMACS) to assess stability over 100-ns trajectories .
  • Density functional theory (DFT) : Calculate electrostatic potential surfaces to predict regioselectivity in electrophilic substitutions .

Basic Question: What pharmacological profiling methods are suitable for evaluating this compound’s therapeutic potential?

Methodological Answer:

  • In vitro assays :
    • Kinase inhibition : Screen against kinase panels (e.g., Eurofins KinaseProfiler) .
    • CYP450 inhibition : Assess metabolic stability using human liver microsomes .
  • In vivo models : Use xenograft mice for antitumor efficacy or carrageenan-induced edema models for anti-inflammatory activity .

Advanced Question: How can researchers address challenges in regioselectivity during functionalization of the pyrazolo[1,5-a]pyrimidine core?

Methodological Answer:

  • Directing groups : Install temporary groups (e.g., nitro or amino) to guide halogenation or cross-coupling at specific positions .
  • DFT-guided design : Predict electronic effects of substituents (e.g., tert-butyl’s steric bulk reduces reactivity at position 5) .
  • Protection/deprotection : Use Boc groups for piperidine nitrogen to prevent unwanted side reactions during alkylation .

Advanced Question: What biophysical techniques are critical for studying the compound’s interaction with biological membranes?

Methodological Answer:

  • Lipid bilayer assays : Use fluorescence anisotropy to measure membrane partitioning .
  • SPR : Immobilize liposomes on L1 chips to quantify binding kinetics .
  • Cryo-EM : Resolve membrane-bound conformations at near-atomic resolution .

Basic Question: What strategies improve solubility and formulation for in vivo studies?

Methodological Answer:

  • Co-solvents : Use PEG-400 or cyclodextrins (e.g., HP-β-CD) for aqueous solubility .
  • Salt formation : Convert tertiary amines to hydrochloride salts for enhanced bioavailability .
  • Nanoformulation : Encapsulate in PLGA nanoparticles for sustained release .

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